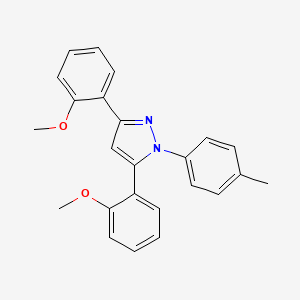![molecular formula C15H17FN4S B10927151 1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B10927151.png)
1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a pyrazolyl group, all connected through a thiourea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group:
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Thiourea Formation: Finally, the thiourea linkage is formed by reacting the intermediate with an isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.
Pathways Involved: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA can be compared with other similar compounds to highlight its uniqueness:
N-CYCLOPROPYL-N’-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA: This compound has a similar structure but with different substitution patterns on the pyrazole ring, leading to distinct chemical and biological properties.
N-CYCLOPROPYL-N’-(2-FLUOROBENZYL)THIOUREA:
The unique combination of functional groups in N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA imparts specific properties that make it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H17FN4S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]thiourea |
InChI |
InChI=1S/C15H17FN4S/c1-10-8-14(18-15(21)17-12-6-7-12)19-20(10)9-11-4-2-3-5-13(11)16/h2-5,8,12H,6-7,9H2,1H3,(H2,17,18,19,21) |
Clé InChI |
WCEOWWSKYJSUFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CC=CC=C2F)NC(=S)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10927069.png)
![Ethyl 1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10927073.png)
![1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10927075.png)
![Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10927090.png)


![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B10927102.png)
![2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10927104.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927106.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B10927135.png)

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927138.png)
![N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927140.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10927141.png)
